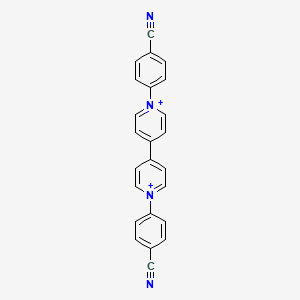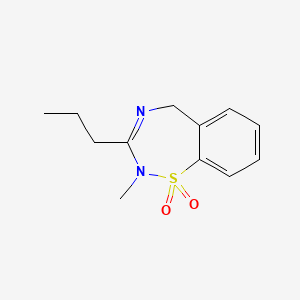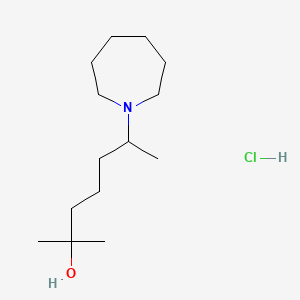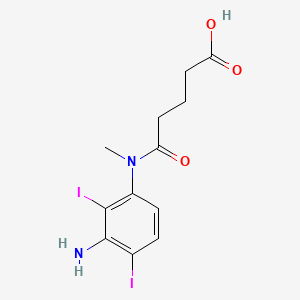
Glutaranilic acid, 3'-amino-4',6'-diiodo-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- involves several steps. One common method includes the iodination of aniline derivatives followed by methylation. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the aromatic ring. Industrial production methods may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- involves its interaction with specific molecular targets. The iodine atoms in the compound play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- can be compared with other iodinated aniline derivatives. Similar compounds include:
3’-amino-4’,6’-diiodoaniline: Lacks the N-methyl group, resulting in different reactivity and applications.
3’-amino-4’,6’-diiodo-N-ethyl-:
Eigenschaften
CAS-Nummer |
38622-28-5 |
|---|---|
Molekularformel |
C12H14I2N2O3 |
Molekulargewicht |
488.06 g/mol |
IUPAC-Name |
5-(3-amino-2,4-diiodo-N-methylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14I2N2O3/c1-16(9(17)3-2-4-10(18)19)8-6-5-7(13)12(15)11(8)14/h5-6H,2-4,15H2,1H3,(H,18,19) |
InChI-Schlüssel |
UMGRBMJCHMPETN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(C(=C(C=C1)I)N)I)C(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





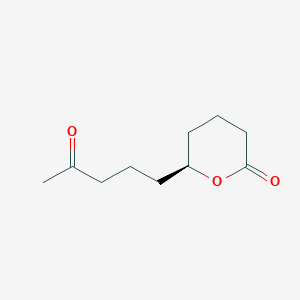
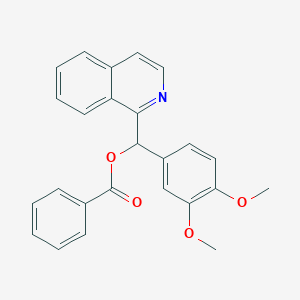
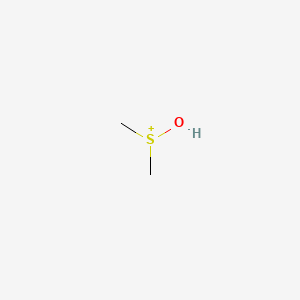
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)

